molecular formula C₄H₁₀O₂S B106055 Thiodiglycol CAS No. 111-48-8

Thiodiglycol

Cat. No. B106055
CAS RN: 111-48-8
M. Wt: 122.19 g/mol
InChI Key: YODZTKMDCQEPHD-UHFFFAOYSA-N
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Patent
US05892097

Procedure details

Using the general procedure of Example 11, 731 g (2.5 moles) of methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, and 150 g (1.23 moles) of 2,2'-thiodiethanol are heated to 120° C. Then, 0.26 g of dibutyltin diacetate (Fascat® 4200, Elf-Atochem, calculated 98 ppm Sn), is added and a vacuum of <50 mm Hg is imposed . The reaction mixture is heated to 160° C. The vacuum is reduced to <5 mm Hg and the reaction mixture is heated at 160° C. for a total of 7 hours. The vacuum is broken and the temperature is reduced to 100° C. to yield the title compound after crystallization from aqueous isopropanol. The product exhibited excellent transmission >99% at 425 nm.
Quantity
731 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([O:12]C)=[O:11])([CH3:4])([CH3:3])[CH3:2].[S:22]([CH2:26][CH2:27]O)[CH2:23][CH2:24]O.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC>>[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])([CH3:3])([CH3:4])[CH3:2].[C:1]([C:5]1[CH:6]=[C:7]([CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])[CH2:8][CH2:9][C:10]([OH:12])=[O:11])([CH3:3])([CH3:4])[CH3:2].[S:22]([CH:26]=[CH2:27])[CH:23]=[CH2:24] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
731 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
S(CCO)CCO
Step Three
Name
Quantity
0.26 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 160° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 160° C. for a total of 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
is reduced to 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)O)C=C(C1O)C(C)(C)C.C(C)(C)(C)C=1C=C(CCC(=O)O)C=C(C1O)C(C)(C)C.S(C=C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.